Hydrogen-Bonding Crossover: O-H···N vs. O-H···O in 9-Pyridyl-9-fluorenols
The crystal structure of 9-(pyridin-2-yl)-9H-fluoren-9-ol is uniquely characterized by an intramolecular O-H···N hydrogen bond between the hydroxyl group and the adjacent pyridyl nitrogen, a feature that is geometrically impossible in the 3-pyridyl and 4-pyridyl isomers. This results in a discrete helical supramolecular assembly via intermolecular O-H···N bonds, in stark contrast to the linear strand motifs formed by the other isomers or the O-H···O networks observed in 9-phenyl-9-fluorenol [1].
| Evidence Dimension | Dominant Hydrogen Bonding Motif in Crystal Structure |
|---|---|
| Target Compound Data | Intramolecular O-H···N bond; helical assembly via intermolecular O-H···N bonds |
| Comparator Or Baseline | 9-(pyridin-3-yl)-9H-fluoren-9-ol: Intermolecular O-H···N and O-H···O; 9-(pyridin-4-yl)-9H-fluoren-9-ol: Linear strand via intermolecular O-H···N; 9-phenyl-9-fluorenol: O-H···O networks only |
| Quantified Difference | Qualitative difference in network topology: helical vs. linear vs. O-H···O only |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
This unique hydrogen-bonding pattern directly influences the compound's solid-state properties such as crystallinity and thermal stability, which are critical for the reproducible processing and performance of organic electronic materials.
- [1] Hosseinzadeh, R., et al. Competitive interactions in crystalline 9-pyridyl-9-fluorenols: crossover from O–H⋯O to O–H⋯N hydrogen bonding to construct intra- and intermolecular, helical and linear contact modes. CrystEngComm, 2009, 11(7), 1331-1337. DOI: 10.1039/b822101d. View Source
